molecular formula C8H4ClF2NO2 B15055145 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15055145
M. Wt: 219.57 g/mol
InChI Key: VGOOKXQZFLXMAX-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of chlorinating agents and difluoromethoxy substituents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is unique due to its specific combination of chlorine and difluoromethoxy substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d]oxazole core substituted with a chlorine atom and a difluoromethoxy group. This unique structure contributes to its biological activity and pharmacological potential.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) treatment. In vitro assays demonstrated that derivatives of benzo[d]oxazole, including this compound, exhibited significant anti-proliferative activities against AML cell lines, with IC50 values indicating potent inhibition of cell growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit the FLT3 receptor, leading to reduced signaling pathways associated with cell proliferation and survival. Molecular docking studies have provided insights into the binding modes of this compound, suggesting that the difluoromethoxy group enhances its binding affinity .

Case Studies

  • FLT3 Inhibition : In a study focused on the design and synthesis of FLT3 inhibitors, this compound was identified as a promising candidate due to its low nanomolar IC50 values against FLT3-ITD mutations. This highlights its potential for development into a therapeutic agent for AML .
  • Antimicrobial Activity : Additional research explored the antimicrobial properties of this compound. It was found to exhibit activity against various bacterial strains, suggesting that it may serve as a lead compound in developing new antibiotics .

Data Tables

Biological Activity IC50 Value Target
FLT3 Inhibition0.41 nMFLT3-ITD
Anti-proliferative0.037 μMMV4-11 AML Cells
AntimicrobialNot specifiedVarious Bacterial Strains

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H

InChI Key

VGOOKXQZFLXMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)Cl

Origin of Product

United States

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